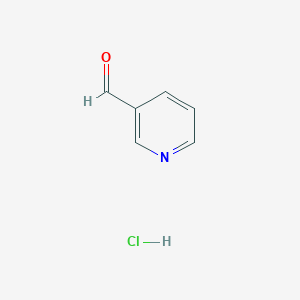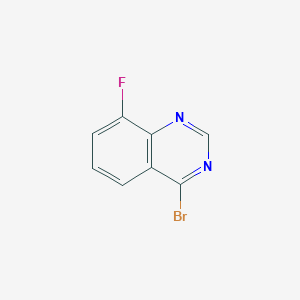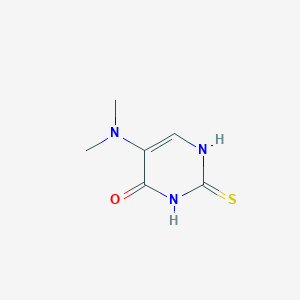
Nicotinaldehydehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehydehydrochloride is a chemical compound derived from nicotinaldehyde, which is a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nicotinaldehydehydrochloride can be synthesized through the reaction of nicotinaldehyde with hydrochloric acid. The reaction typically involves the following steps:
- Dissolving nicotinaldehyde in an appropriate solvent such as ethanol.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include:
- Continuous flow reactors to maintain optimal reaction conditions.
- Use of automated systems for precise control of reagent addition and temperature.
- Implementation of purification processes such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Nicotinaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to nicotinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to nicotinalcohol using reducing agents such as sodium borohydride.
Substitution: Formation of nicotinaldehyde derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nicotinic acid.
Reduction: Nicotinalcohol.
Substitution: Various nicotinaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nicotinaldehydehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in NAD biosynthesis and its potential effects on cellular metabolism.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of nicotinaldehydehydrochloride involves its role as a precursor in NAD biosynthesis. It is converted to nicotinamide adenine dinucleotide through the Preiss-Handler pathway, which involves the following steps:
- Nicotinaldehyde is converted to nicotinic acid.
- Nicotinic acid is then converted to nicotinic acid mononucleotide.
- Finally, nicotinic acid mononucleotide is converted to NAD.
This pathway is crucial for maintaining cellular energy metabolism and redox balance. This compound’s ability to replenish NAD levels makes it a potential therapeutic agent for conditions characterized by NAD depletion .
Comparaison Avec Des Composés Similaires
Nicotinaldehyde: The parent compound, used in similar applications but lacks the hydrochloride component.
Nicotinic acid: Another NAD precursor with similar biological roles.
Nicotinamide: A form of vitamin B3, also involved in NAD biosynthesis.
Uniqueness: Nicotinaldehydehydrochloride is unique due to its specific role in NAD biosynthesis and its potential therapeutic applications. Its hydrochloride form may offer advantages in terms of solubility and stability compared to its parent compound, nicotinaldehyde.
Propriétés
Formule moléculaire |
C6H6ClNO |
|---|---|
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
pyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5NO.ClH/c8-5-6-2-1-3-7-4-6;/h1-5H;1H |
Clé InChI |
ZDMMTAAULATCPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)

![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
